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molecular formula C11H10O3 B1310051 7-hydroxy-3,4-dimethyl-2H-chromen-2-one CAS No. 2107-78-0

7-hydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No. B1310051
M. Wt: 190.19 g/mol
InChI Key: QEEXKPYVMOIPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04838924

Procedure details

Resorcinol (5.5 g) and 7.2 g of ethyl 2-methylacetoacetate were stirred at 10° C. for 3 hours in the presence of a catalytic amount concentrated sulfuric acid to give 7.8 g (yield 83%) of 3,4-dimethyl-7-hydroxycoumarin. The product was hydrogenated and dehydrated as in Referential Example 16 to give 5.7 g (78%) of the desired product as a pale brown liquid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH3:9][CH:10]([C:16]([CH3:18])=O)[C:11](OCC)=[O:12].S(=O)(=O)(O)O>>[CH3:9][C:10]1[C:11](=[O:12])[O:2][C:1]2[C:8]([C:16]=1[CH3:18])=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=2

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
7.2 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(OC2=CC(=CC=C2C1C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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